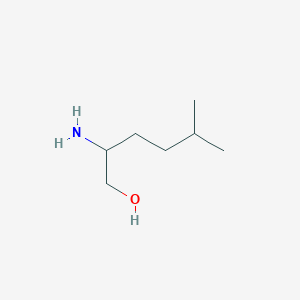

2-Amino-5-methylhexan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Amino-5-methylhexan-1-ol is an organic compound with the molecular formula C7H17NO It is a derivative of hexanol, where an amino group is attached to the second carbon and a methyl group is attached to the fifth carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-5-methylhexan-1-ol can be synthesized through several methods. One common approach involves the reaction of 5-methylhexan-1-ol with ammonia in the presence of a catalyst. The reaction typically requires elevated temperatures and pressures to proceed efficiently. Another method involves the reduction of 2-nitro-5-methylhexan-1-ol using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound often involves the catalytic hydrogenation of 2-nitro-5-methylhexan-1-ol. This process is carried out in large reactors under controlled conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-methylhexan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form amines or alcohols.

Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used.

Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to introduce halogen atoms.

Major Products Formed

Oxidation: Ketones or aldehydes.

Reduction: Amines or alcohols.

Substitution: Halogenated derivatives.

Scientific Research Applications

2-Amino-5-methylhexan-1-ol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential role in biological systems and its interactions with enzymes.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

Industry: It is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-Amino-5-methylhexan-1-ol involves its interaction with specific molecular targets in biological systems. The amino group can form hydrogen bonds with enzymes and other proteins, affecting their activity. The compound may also participate in metabolic pathways, leading to the formation of biologically active metabolites.

Comparison with Similar Compounds

Similar Compounds

2-Amino-2-methylhexan-1-ol: Similar structure but with the amino group attached to the second carbon.

2-Amino-5-methylpentan-1-ol: Similar structure but with a shorter carbon chain.

Uniqueness

2-Amino-5-methylhexan-1-ol is unique due to the specific positioning of the amino and methyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized compounds and materials.

Biological Activity

2-Amino-5-methylhexan-1-ol, also referred to as (2S)-2-amino-5-methylhexan-1-ol, is an organic compound notable for its biological activity. With a molecular formula of C7H17N1O1 and a molecular weight of approximately 129.22 g/mol, this compound features both an amino group and a hydroxyl group, allowing for diverse chemical reactivity and interactions with biological systems .

Research indicates that this compound interacts with various enzymes and proteins, influencing cellular processes such as enzyme inhibition or activation. Specifically, it may form hydrogen bonds or ionic interactions with active sites on enzymes or receptors, modulating their activities and impacting biochemical pathways . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest significant effects on metabolic processes.

Biological Activity

The biological activity of this compound has been documented in several studies:

- Enzyme Interaction : It has been shown to interact with multiple biomolecules, exhibiting potential as an enzyme inhibitor or activator. This interaction can influence physiological responses .

- Toxicology Research : The compound's interactions highlight its importance in pharmacology and toxicology research, suggesting that it may play a role in drug development and safety assessments .

- Pharmacological Applications : Due to its structural properties, it is being explored for potential applications in pharmacology, particularly in drug design where its ability to modify enzyme activity could be beneficial .

Comparative Analysis

The uniqueness of this compound lies in its combination of functional groups, which facilitates a wide range of biological interactions compared to similar compounds. Below is a comparative table highlighting related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Methylhexan-1-ol | Lacks amino group | Only contains a hydroxyl group |

| 2-Aminohexan-1-ol | Amino group at a different position | Structural isomer with different properties |

| 3-Amino-5-methylpentan-1-ol | Different carbon chain length | Variation in carbon skeleton |

| 4-Amino-2-methylhexan-1-ol | Similar structure but different position | Unique due to dual functionality |

Case Studies

Several case studies have demonstrated the biological activity of this compound:

Case Study 1: Enzyme Modulation

In a study examining the modulation of enzyme activity by various amines, this compound was shown to significantly inhibit the activity of certain proteases involved in metabolic pathways. This inhibition suggests potential therapeutic applications in conditions where protease regulation is critical .

Case Study 2: Toxicological Assessment

A toxicological assessment highlighted the compound's interactions with cellular membranes, indicating that it may alter membrane fluidity and permeability. Such effects could have implications for drug delivery systems and the design of new therapeutic agents .

Properties

IUPAC Name |

2-amino-5-methylhexan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO/c1-6(2)3-4-7(8)5-9/h6-7,9H,3-5,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTQATQDZVQUMNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(CO)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.